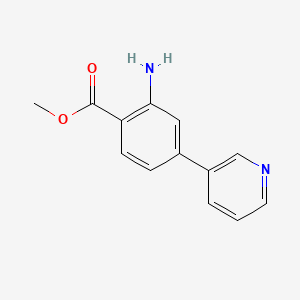

Methyl 2-amino-4-(pyridin-3-yl)benzoate

Description

Contextual Overview of Substituted Benzoates in Organic Synthesis

Substituted benzoates are a cornerstone of modern organic synthesis, serving as versatile intermediates and building blocks for a vast array of more complex molecules. The ester functionality of a benzoate (B1203000) can be readily modified, for instance, through hydrolysis to the corresponding benzoic acid or via transesterification. The aromatic ring of the benzoate can be functionalized with a variety of substituents, which in turn influences the molecule's reactivity and physical properties. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. The strategic placement of substituents on the benzene (B151609) ring allows for precise control over the electronic and steric properties of the molecule, which is crucial in designing target-specific compounds.

Significance of Pyridine-Containing Scaffolds in Chemical Research

The pyridine (B92270) ring is a privileged scaffold in chemical research, particularly in the field of medicinal chemistry. As a heteroaromatic amine, it can engage in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition in biological systems. The nitrogen atom in the pyridine ring also imparts basicity and can be protonated under physiological conditions, which can enhance the solubility and bioavailability of a drug molecule. Numerous approved drugs across various therapeutic areas contain a pyridine moiety, underscoring its importance in drug design and development.

Overview of Research Trajectories for Methyl 2-amino-4-(pyridin-3-yl)benzoate and Analogs

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several plausible research trajectories. One area of interest is its potential as a precursor for the synthesis of novel heterocyclic compounds. For example, the amino and ester groups could be utilized to construct fused ring systems, which are common in pharmacologically active molecules.

Furthermore, this compound can be seen as an analog of other biologically active aminobenzoates. For instance, derivatives of para-aminobenzoic acid (PABA) are known to have a range of biological activities, including antimicrobial and anticancer properties. mdpi.com Research into analogs like this compound could explore whether the introduction of a pyridine substituent modulates these activities or introduces new pharmacological profiles.

Another potential research direction is in the field of materials science, where substituted benzoates can be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as monomers for the preparation of specialty polymers. The pyridine nitrogen in this compound provides an additional coordination site for metal ions, which could lead to materials with interesting structural and functional properties.

The table below provides a summary of the key chemical features of this compound and its potential areas of research.

| Feature | Description | Potential Research Trajectory |

| 2-Amino Group | Nucleophilic and can direct electrophilic substitution. | Synthesis of fused heterocyclic systems. |

| Methyl Benzoate | Can be hydrolyzed to a carboxylic acid. | Derivatization to amides, other esters, etc. |

| Pyridin-3-yl Group | Introduces a basic nitrogen and a key structural element. | Exploration of pharmacological activity, use as a ligand. |

| Overall Structure | Bifunctional aromatic compound. | Precursor for complex molecule synthesis, materials science applications. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl 2-amino-4-pyridin-3-ylbenzoate |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)11-5-4-9(7-12(11)14)10-3-2-6-15-8-10/h2-8H,14H2,1H3 |

InChI Key |

KOEKSPAITQJBBL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CN=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Amino 4 Pyridin 3 Yl Benzoate and Its Structural Analogs

Direct Synthesis Approaches to the Core Benzoate-Pyridine System

The direct formation of the bond between the aminobenzoate and pyridine (B92270) moieties is a critical step in the synthesis of the target molecule. This is often achieved through powerful cross-coupling reactions, although other classical and modern methods can also be employed.

Condensation Reactions

Condensation reactions, a cornerstone of organic synthesis, can be utilized to construct the 2-aminobenzoate (B8764639) framework. While direct condensation to form methyl 2-amino-4-(pyridin-3-yl)benzoate in a single step is less common, analogous reactions are well-documented for the synthesis of related 2-substituted aminobenzoates. For instance, the reaction of a suitably substituted 1,3-dicarbonyl compound with an amine can lead to the formation of an enamine, which can then be cyclized to form the aminobenzoate ring.

In a more targeted approach, a precursor such as 2-amino-4-bromobenzoate can be synthesized and subsequently coupled with a pyridine derivative. The synthesis of 2-aminobenzothiazoles from 2-aminothiophenols and aldehydes or carboxylic acids provides a conceptual parallel for the formation of a C-N bond and subsequent cyclization to form a heterocyclic system fused to a benzene (B151609) ring. libretexts.orgacsgcipr.org

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds, making them highly suitable for the synthesis of this compound.

The Suzuki-Miyaura coupling reaction is a prominent method for forming the C-C bond between the benzoate (B1203000) and pyridine rings. harvard.edu This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. For the synthesis of the target molecule, a plausible route involves the coupling of methyl 2-amino-4-halobenzoate (where halo = Br, I) with 3-pyridinylboronic acid or its corresponding ester. orgsyn.orgresearchgate.netchemicalbook.comarkat-usa.org The reaction is typically carried out in the presence of a base and a suitable phosphine (B1218219) ligand to facilitate the catalytic cycle. The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and yield.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| Methyl 2-amino-4-bromobenzoate | 3-Pyridinylboronic acid | Pd(OAc)2 | XPhos | K3PO4 | Dioxane/H2O | This compound |

| Methyl 2-amino-4-iodobenzoate | 3-Pyridinylboronic acid pinacol (B44631) ester | Pd2(dba)3 | SPhos | CsF | Toluene | This compound |

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. libretexts.orgacsgcipr.orgwikipedia.orgorganic-chemistry.orgnih.gov While not directly applicable to forming the C-C bond between the two aromatic rings in the target molecule, it is a crucial method for synthesizing precursors or analogs where an amine linkage is desired. For instance, it can be used to introduce the amino group at the 2-position of a 4-arylbenzoate precursor. The reaction typically couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. The development of various generations of phosphine ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |

| Methyl 4-(pyridin-3-yl)-2-bromobenzoate | Ammonia (B1221849) | Pd2(dba)3 | BINAP | NaOtBu | Toluene | This compound |

| 4-(Pyridin-3-yl)bromobenzene | Methyl 2-aminobenzoate | [Pd(allyl)Cl]2 | t-BuXPhos | LiHMDS | THF | Methyl 2-(N-(4-(pyridin-3-yl)phenyl)amino)benzoate |

Reductive Amination Strategies

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and ammonia or primary or secondary amines. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.orgchemistrysteps.com This two-step process, which can often be performed in a single pot, involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. wikipedia.org While not a direct method for coupling the two aromatic rings, reductive amination can be a key step in the synthesis of precursors. For example, a keto-substituted benzoic acid ester could be reductively aminated to introduce the amino group at the desired position.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), as well as catalytic hydrogenation. harvard.edu The choice of reducing agent is crucial for achieving selectivity, especially in the presence of other reducible functional groups.

| Carbonyl Compound | Amine | Reducing Agent | Catalyst (if any) | Product |

| Methyl 2-oxo-4-(pyridin-3-yl)cyclohex-3-enecarboxylate | Ammonia | NaBH3CN | - | This compound (after aromatization) |

| 2-Formyl-4-(pyridin-3-yl)benzoic acid methyl ester | Hydroxylamine, then H2 | H2 | Pd/C | This compound |

Synthesis of Precursors and Intermediates

The successful synthesis of this compound relies heavily on the availability of suitably functionalized precursors. The synthesis of these intermediates often involves the derivatization of commercially available aminobenzoates or the functionalization of pyridine rings.

Derivatization of Aminobenzoates

Methyl 2-aminobenzoate (methyl anthranilate) and its derivatives are common starting materials. To introduce the pyridine ring at the 4-position, a halogen is typically introduced at this position to enable subsequent cross-coupling reactions. For example, methyl 2-amino-4-bromobenzoate is a key precursor that can be synthesized from 4-bromo-2-nitrotoluene (B1266186) through a series of oxidation and reduction steps. nih.govsigmaaldrich.com

Alternatively, derivatization can involve the protection of the amino group, followed by a directed metalation and subsequent reaction with an electrophile. However, for the 4-position, electrophilic aromatic substitution reactions are more common.

Functionalization of Pyridine Rings

The synthesis of the required pyridine-based precursor, typically 3-pyridinylboronic acid or its esters, is crucial for the Suzuki-Miyaura coupling. orgsyn.orgresearchgate.netchemicalbook.comarkat-usa.org These organoboron compounds can be prepared from the corresponding halopyridines, such as 3-bromopyridine, through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. orgsyn.org The resulting boronic acid can then be used directly or converted to a more stable pinacol ester. The functionalization of pyridine rings can be challenging due to the electron-deficient nature of the ring, but various methods have been developed to overcome this. arkat-usa.org

| Pyridine Derivative | Reagent 1 | Reagent 2 | Product |

| 3-Bromopyridine | n-BuLi | Triisopropyl borate | 3-Pyridinylboronic acid |

| 3-Iodopyridine | Isopropoxyboronic acid pinacol ester | PdCl2(dppf) | 3-Pyridinylboronic acid pinacol ester |

Stereochemical and Regiochemical Control in Synthesis

The regioselective synthesis of molecules like this compound is crucial for ensuring the correct arrangement of substituents on the aromatic rings. This control is typically achieved during cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, which are widely used for the synthesis of bipyridine derivatives. researchgate.netmdpi.com

In the context of synthesizing this compound, a key challenge is the selective formation of the bond at the C-4 position of the methyl 2-aminobenzoate moiety and the C-3 position of the pyridine ring. The choice of catalyst and starting materials plays a pivotal role in achieving this regioselectivity. For instance, in a Suzuki coupling, a boronic acid derivative of pyridine would be reacted with a halogenated methyl 2-aminobenzoate. The position of the halogen on the benzoate ring and the boronic acid group on the pyridine ring dictates the final regiochemistry. While 3- and 4-pyridylboronic acids are stable and effective in Suzuki couplings, the catalytic activity can sometimes be diminished due to the strong coordination of the bipyridine product to the metal center of the catalyst. researchgate.netmdpi.com

Palladium-catalyzed reactions have shown promise in the C-3 selective arylation of pyridine, which is directly relevant to the synthesis of the target molecule. mdpi.com The use of specific ligands can influence the regiochemical outcome of the coupling reaction. Although not specifically detailed for this compound, the principles of reagent-based regioselective cyclization, as demonstrated in the synthesis of other heterocyclic compounds, highlight the importance of the chosen reagents in directing the formation of specific isomers. nih.gov

Stereochemical control, in this achiral molecule, is not a factor. However, in the synthesis of related chiral analogs, such as threo-3-amino-2-hydroxy-acids, regio- and stereo-specific reactions like the ring-opening of epoxy-acids are employed to control the stereochemistry. rsc.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogs is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. This involves the use of sustainable and environmentally benign methodologies.

One of the key principles of green chemistry is the use of greener solvents. unibo.it In the context of synthesizing bipyridine derivatives, efforts are being made to replace traditional, hazardous solvents with more sustainable alternatives. The ease of recovery and reusability of catalysts is another important aspect of green synthesis. mdpi.com The use of heterogeneous catalysts or supported catalysts that can be easily separated from the reaction mixture and reused is a practical approach that aligns with the growing interest in sustainable synthesis methods. researchgate.netmdpi.com

Atom economy is another central concept in green chemistry, and synthetic methods that maximize the incorporation of all materials used in the process into the final product are preferred. rsc.org Acceptorless dehydrogenative coupling reactions, catalyzed by earth-abundant metals like chromium, represent a straightforward and atom-economical method for synthesizing heterocyclic compounds, releasing only water and hydrogen gas as by-products. rsc.org

Furthermore, the development of metal-free protocols offers a promising avenue for a more sustainable synthesis of bipyridines, avoiding the use of potentially toxic and expensive transition metal catalysts. thieme-connect.com Transition-metal-free C-H functionalization represents an innovative approach to forming C-C bonds, contributing to greener synthetic pathways. mdpi.com Microwave-assisted synthesis is another green methodology that can be applied, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com

Chemical Reactivity and Transformation Studies of Methyl 2 Amino 4 Pyridin 3 Yl Benzoate

Reactions of the Amino Group (e.g., acylation, alkylation, diazotization)

The primary amino group in Methyl 2-amino-4-(pyridin-3-yl)benzoate is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic effects of the ester and pyridine (B92270) substituents on the benzene (B151609) ring.

Acylation: The amino group readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and isocyanates to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield Methyl 2-acetamido-4-(pyridin-3-yl)benzoate. The general conditions for such transformations are well-established for related aniline (B41778) derivatives.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. The use of specific catalysts and reaction conditions can promote mono-alkylation.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. scirp.orgscirp.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, such as Sandmeyer reactions to introduce a wide range of substituents (e.g., halides, cyano group) onto the benzene ring. scirp.orgscirp.orgorganic-chemistry.org However, the stability of the diazonium salt is a critical factor, as they can be prone to decomposition. scirp.orgscirp.org

Reactions of the Ester Moiety (e.g., hydrolysis, transesterification, amidation)

The methyl ester group is susceptible to nucleophilic acyl substitution reactions, providing a handle for further molecular modifications.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-(pyridin-3-yl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible and proceeds to completion. High-temperature water has also been shown to effectively hydrolyze sterically hindered methyl benzoates.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is typically reversible and driven to completion by using a large excess of the reactant alcohol. For example, reaction with ethanol (B145695) would yield Ethyl 2-amino-4-(pyridin-3-yl)benzoate.

Amidation: The ester can be converted directly to an amide by reaction with an amine. This reaction often requires elevated temperatures or the use of catalysts to proceed at a reasonable rate. Lewis acid catalysts have been shown to be effective in promoting the amidation of unprotected amino acids and their esters. researchgate.netnih.gov

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference (Analogous Reaction) |

| Hydrolysis | 2% KOH, 200-300 °C, 30 min | 2-Amino-4-(pyridin-3-yl)benzoic acid | Quantitative | nih.gov |

| Transesterification | Ethanol, H2SO4 (cat.) | Ethyl 2-amino-4-(pyridin-3-yl)benzoate | Not specified | |

| Amidation | Amine, Lewis Acid Catalyst (e.g., B(OCH2CF3)3) | N-substituted 2-amino-4-(pyridin-3-yl)benzamide | Not specified | researchgate.netnih.gov |

| This table presents expected reactions and conditions based on studies of analogous compounds. |

Reactivity of the Pyridine Ring (e.g., N-oxidation, quaternization, substitution)

The pyridine ring, being a heteroaromatic system, exhibits its own characteristic reactivity. The nitrogen atom is basic and nucleophilic, while the ring itself is generally electron-deficient.

N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using various oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide, or magnesium monoperoxyphthalate. nih.govarkat-usa.org N-oxidation can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.

| Oxidizing Agent | Reaction Conditions | Product | Yield (%) | Reference (Analogous Reaction) |

| m-CPBA | Chloroform, rt | Methyl 2-amino-4-(1-oxido-pyridin-1-ium-3-yl)benzoate | High | arkat-usa.org |

| H2O2 / Acetic Acid | 70-80 °C | Methyl 2-amino-4-(1-oxido-pyridin-1-ium-3-yl)benzoate | Moderate | arkat-usa.org |

| This table presents expected reactions and conditions based on studies of analogous compounds. |

Quaternization: The lone pair of electrons on the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.

Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. quimicaorganica.org When such reactions do occur, they typically require harsh conditions and proceed at the 3-position. quimicaorganica.orgquora.com Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or upon N-oxidation.

Reactions at the Substituted Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group and deactivated by the electron-withdrawing methyl ester and pyridinyl groups. The directing effects of these substituents will determine the position of substitution.

The strong activating and ortho-, para-directing effect of the amino group is expected to dominate. libretexts.org The ester group is a meta-director, and the pyridinyl group is also a deactivating, meta-directing substituent. libretexts.orgma.edu Therefore, electrophilic attack is most likely to occur at the positions ortho or para to the amino group. The position para to the amino group is already substituted with the pyridinyl group. Thus, electrophilic substitution is predicted to occur at the position ortho to the amino group (C3 or C5). Steric hindrance from the adjacent substituents will also play a role in determining the regioselectivity. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a nitro derivative with the nitro group at the C3 or C5 position. ma.edu

Intramolecular Cyclization and Annulation Reactions

The presence of the ortho-disposed amino and ester functionalities on the benzene ring, coupled with the pyridinyl substituent, provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems. For instance, under appropriate conditions, the amino group could react with the ester group of another molecule in a self-condensation, or with a suitably introduced functionality on the pyridine ring or the benzene ring to form fused heterocyclic structures. Such intramolecular reactions are valuable for the synthesis of complex polycyclic molecules, such as pyridobenzodiazepines. researchgate.net

| Precursor Type | Reaction Conditions | Product Heterocycle | Reference (Analogous Reaction) |

| o-Aminoaryl ester | Thermal or acid/base catalysis | Benzodiazepine derivative | researchgate.net |

| o-Aminobenzoate derivative | Acetic anhydride | Furanone derivative | osi.lv |

| This table presents potential cyclization reactions based on the reactivity of analogous structures. |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in Crystalline State

There is no publicly available crystallographic data for Methyl 2-amino-4-(pyridin-3-yl)benzoate. Single-crystal X-ray diffraction studies, which are essential for determining the precise three-dimensional arrangement of atoms in the crystalline state, have not been reported for this compound. Consequently, a detailed conformational analysis, including the identification of key torsion angles, intermolecular interactions, and crystal packing, cannot be performed.

Chromatographic Methods for Purity and Separation (e.g., HPLC, UPLC)

Similarly, a search of analytical chemistry literature yielded no specific High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods developed for the separation and purity assessment of this compound. The development of such methods would require empirical determination of optimal conditions, including the selection of a suitable stationary phase, mobile phase composition, flow rate, and detection wavelength. Without experimental data, a table of chromatographic conditions cannot be compiled.

The lack of research on this compound highlights a gap in the scientific knowledge base for this specific molecule. Future research efforts would be necessary to elucidate its fundamental chemical and physical properties.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Quantum Chemical Calculations (e.g., DFT studies)

Detailed DFT studies, which are fundamental to understanding the electronic nature of a molecule, have not been published for Methyl 2-amino-4-(pyridin-3-yl)benzoate. Such studies would typically include:

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions are highly useful for interpreting experimental spectra and confirming molecular structures. While spectroscopic and computational investigations have been performed on other novel compounds, including N-acylhydrazone derivatives, to correlate experimental and theoretical data, such a study is not present in the literature for this compound. mdpi.com

Reaction Mechanism Elucidation Through Computational Modeling

Theoretical modeling is often used to map out the energy profiles of chemical reactions, identifying transition states and intermediates. This elucidates the step-by-step mechanism of a reaction, providing insights that are difficult to obtain experimentally. There are currently no published computational studies that model the reaction pathways for the synthesis or transformation of this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering a dynamic view of a compound's behavior in different environments, such as in a solvent. These simulations are critical for understanding solvation effects, conformational changes in solution, and interactions with other molecules. Research employing MD simulations has been conducted for compounds like 3‐{2‐[4‐(Dimethylamino)phenyl]‐2,3‐dihydro‐1H‐1,5‐benzodiazepine‐4‐yl}‐4‐hydroxy‐6‐methyl‐2H‐pyran‐2‐one to study their behavior at interfaces. researchgate.net However, the solution-phase dynamics of this compound have not been subjected to such simulations in any published research.

Coordination Chemistry of Methyl 2 Amino 4 Pyridin 3 Yl Benzoate As a Ligand

Ligand Binding Modes and Chelation Potential

Methyl 2-amino-4-(pyridin-3-yl)benzoate possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the oxygen atoms of the ester functionality. This polysubstituted nature allows for several possible binding modes. The ligand can act as a monodentate, bidentate, or bridging ligand.

In one notable example involving a copper(II) complex, the ligand demonstrates its capacity to act as a bridging N,O-bidentate ligand. In this mode, it coordinates to two different metal centers through the pyridyl nitrogen atom and one of the carboxylate oxygen atoms of the ester group. This specific coordination results in the formation of a paddle-wheel structure. The amino group in this instance does not directly participate in coordination to the metal center.

The chelation potential of this compound is significant due to the presence of both nitrogen and oxygen donor atoms. The formation of a stable five- or six-membered chelate ring is plausible, particularly involving the amino group and the ester functionality, or the pyridyl nitrogen and the amino group, depending on the steric and electronic requirements of the metal center. However, in the reported copper(II) paddle-wheel complex, the ligand does not act as a chelating agent but rather as a bridging ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, a copper(II) complex has been synthesized by reacting copper(II) nitrate with this compound.

The characterization of these metal complexes involves a combination of analytical and spectroscopic techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the functional groups upon coordination to a metal ion provide valuable insights. For example, a shift in the stretching frequency of the C=O group of the ester can indicate its involvement in coordination. Similarly, changes in the vibrational modes of the pyridine ring can confirm the coordination of the pyridyl nitrogen.

Below is a table summarizing the characterization data for a representative copper(II) complex of this compound.

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift in C=O stretching frequency | Coordination of the ester oxygen to the metal center |

| Shift in pyridine ring vibrations | Coordination of the pyridyl nitrogen to the metal center | |

| Single-Crystal X-ray Diffraction | Dinuclear paddle-wheel structure | Bridging N,O-bidentate coordination of the ligand |

| Distorted square pyramidal geometry | Reveals the coordination environment of the Cu(II) ion |

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds involving this compound reveals fascinating and complex architectures.

Distorted Geometries: In the case of the dinuclear copper(II) paddle-wheel complex, each copper ion exhibits a distorted square pyramidal geometry. The basal plane is formed by four oxygen atoms from the bridging carboxylate groups of four different ligands. The apical position is occupied by the nitrogen atom of the pyridine ring from another ligand. This distortion from ideal square pyramidal geometry is a common feature in such complexes and arises from the steric and electronic constraints imposed by the ligands.

Polymeric Structures: The bridging nature of the this compound ligand can lead to the formation of coordination polymers. In the aforementioned copper(II) complex, the paddle-wheel units are linked together through the bridging ligands, resulting in a one-dimensional polymeric chain. These chains can be further organized in the solid state through intermolecular interactions, such as hydrogen bonding involving the non-coordinating amino groups, to form higher-dimensional supramolecular networks.

The following table provides selected crystallographic data for a dinuclear copper(II) complex with this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 18.9876(9) |

| c (Å) | 11.4567(6) |

| β (°) | 108.987(2) |

| V (ų) | 2084.5(2) |

| Z | 4 |

Applications in Catalysis

The potential applications of metal complexes of this compound in catalysis, both homogeneous and heterogeneous, are an area of scientific interest. The presence of a coordinatively flexible ligand and a metal center can provide active sites for catalytic transformations. However, based on currently available scientific literature, there are no specific reports detailing the use of metal complexes derived from this compound in catalytic applications. While related pyridine-carboxylate ligands have been shown to form catalytically active complexes for various organic reactions, the catalytic activity of complexes with this particular ligand remains an area to be explored.

Applications of Methyl 2 Amino 4 Pyridin 3 Yl Benzoate in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

Aminobenzoates are a well-established class of building blocks in organic synthesis, valued for their versatile reactivity. nih.gov The presence of both an amino group and a methyl ester allows for a variety of chemical transformations. The amino group can participate in reactions such as amide bond formation and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. wikipedia.org The methyl ester can be hydrolyzed to a carboxylic acid, enabling further functionalization.

The pyridin-3-yl substituent, attached to the benzene (B151609) ring, could be introduced via a Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds between aryl halides and boronic acids. nih.govresearchgate.net This structural motif is of significant interest in medicinal chemistry, as the pyridine (B92270) ring can act as a hydrogen bond acceptor and influence the solubility and pharmacokinetic properties of a molecule. A related compound, Methyl 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoate, is known as an intermediate in the synthesis of Nilotinib, a kinase inhibitor used in cancer therapy. lookchem.comtheclinivex.commdpi.com This suggests that Methyl 2-amino-4-(pyridin-3-yl)benzoate could theoretically serve as a precursor to pharmacologically active molecules, including kinase inhibitors. nih.goved.ac.uk

Precursor in the Synthesis of Heterocyclic Systems

The bifunctional nature of this compound makes it a plausible precursor for the synthesis of various heterocyclic systems. The amino and ester groups can react with suitable reagents to form fused ring systems. For instance, condensation reactions with appropriate partners could lead to the formation of benzodiazepines or other nitrogen-containing heterocycles. mdpi.com The general class of aminobenzoates serves as a scaffold for a wide array of natural and synthetic heterocycles, including quinolones, quinoxalines, and phenazines. nih.gov However, no specific examples detailing the use of this compound in the synthesis of such heterocyclic systems have been found.

Integration into Supramolecular Architectures

The pyridine and aminobenzoate moieties within this compound provide sites for non-covalent interactions, which are the foundation of supramolecular chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. These interactions, along with π-π stacking of the aromatic rings, could facilitate the self-assembly of molecules into well-defined supramolecular architectures. beilstein-journals.orgreading.ac.uknih.gov

Studies on related aminopyridinium benzoate (B1203000) salts have demonstrated the formation of intricate three-dimensional networks through a combination of N-H···O and C-H···O hydrogen bonds. nih.govnih.govresearchgate.net These studies provide a model for how this compound might behave in the solid state, potentially forming predictable and stable supramolecular structures. The ability to control the assembly of molecules is crucial for the design of new materials with tailored properties.

Potential in Functional Materials

Derivatives of aminobenzoates and pyridines have shown promise in the field of functional materials, particularly in optoelectronics. The extended π-conjugated system in molecules containing these units can give rise to interesting photophysical properties, such as fluorescence. beilstein-journals.orgnih.govuni-bayreuth.de Compounds with donor-acceptor architectures, where the amino group acts as an electron donor and the pyridine/benzoate system as an acceptor, can exhibit charge-transfer characteristics that are desirable for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Furthermore, the incorporation of such molecules into coordination polymers with lanthanide ions has been shown to produce highly luminescent and thermally stable materials. acs.org The pyridyl and carboxylate functionalities are excellent ligands for metal ions, and the resulting metal-organic frameworks (MOFs) can have applications in sensing, catalysis, and light-emitting devices. While the potential exists, there is currently no specific research demonstrating the integration of this compound into such functional materials.

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

The current understanding of Methyl 2-amino-4-(pyridin-3-yl)benzoate is exceptionally limited. There are no specific, publicly accessible research articles, patents, or database entries that detail the synthesis, characterization, or investigation of this particular molecule. While the constituent parts of its name define a clear chemical structure, the scientific community has yet to publish any dedicated work on it.

General synthetic methodologies for analogous compounds, such as 2-amino-4-arylbenzoates, suggest that its preparation is feasible. A plausible synthetic route could involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would likely involve the reaction of a protected methyl 2-amino-4-halobenzoate (where the halide is typically bromine or iodine) with 3-pyridylboronic acid. Subsequent deprotection of the amino group would yield the target compound. However, this proposed pathway is based on established chemical principles for similar structures and has not been specifically documented for this compound.

Unexplored Research Avenues and Challenges

The lack of existing research presents a wide-open field for future investigation. Key unexplored avenues include:

Synthesis and Characterization: The primary and most crucial step would be the development and optimization of a reliable synthetic route to produce this compound in sufficient purity and yield. Following its synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and elucidate its physicochemical properties.

Exploration of Biological Activity: Given the prevalence of pyridine (B92270) and aminobenzoate motifs in pharmaceuticals, screening this compound for a wide range of biological activities would be a logical next step. This could include assays for anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Materials Science Applications: The aromatic and heterocyclic nature of the molecule suggests potential applications in materials science. Investigations could explore its use as a building block for polymers, a ligand for metal-organic frameworks (MOFs), or as a component in organic light-emitting diodes (OLEDs).

The primary challenge in initiating research on this compound is the complete absence of a starting point in the form of established synthetic protocols or preliminary data. Researchers would need to invest in foundational work to even begin exploring its potential.

Potential for Novel Synthetic Strategies and Applications

The development of a novel and efficient synthesis for this compound could in itself be a valuable contribution to synthetic organic chemistry. Beyond the speculative applications in medicine and materials, this compound could also serve as a versatile chemical intermediate. Its functional groups—the amino, ester, and pyridine moieties—offer multiple handles for further chemical transformations, allowing for the construction of a diverse library of derivatives. These derivatives could then be explored for a multitude of applications, potentially leading to the discovery of new therapeutic agents or functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.